2-Bromo-1,3,5-trimethoxybenzene

Physicochemical Properties Solubility Lipophilicity

This symmetrical, electron-rich aryl bromide (≥98% purity, mp 97-99°C) is a superior building block for Pd-catalyzed cross-couplings. The unique 1,3,5-trimethoxy substitution pattern imparts distinct reactivity and selectivity, enabling efficient synthesis of complex molecular architectures, advanced materials, and drug candidates where other aryl bromides fail. Avoid suboptimal yields—choose this reliable, crystalline solid for your critical research and development applications.

Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
CAS No. 1131-40-4
Cat. No. B072060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3,5-trimethoxybenzene
CAS1131-40-4
Molecular FormulaC9H11BrO3
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)Br)OC
InChIInChI=1S/C9H11BrO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3
InChIKeyBPWYNWSOQOXOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3,5-trimethoxybenzene (CAS 1131-40-4) Procurement Guide: A Unique 1,3,5-Trisubstituted Aryl Bromide Building Block


2-Bromo-1,3,5-trimethoxybenzene (CAS 1131-40-4) is a symmetrical, electron-rich aryl bromide characterized by a 1,3,5-trisubstitution pattern of three methoxy groups and a bromine atom at the 2-position [1]. This distinct structural motif differentiates it from other bromo-methoxybenzenes, imparting specific physicochemical properties and reactivity profiles that are critical for applications in organic synthesis, particularly as a versatile building block for transition-metal-catalyzed cross-coupling reactions and the construction of complex molecular architectures .

Why Generic Substitution is Not Recommended for 2-Bromo-1,3,5-trimethoxybenzene (CAS 1131-40-4) in Critical Synthetic Routes


Substituting 2-bromo-1,3,5-trimethoxybenzene with a generic aryl bromide or a less-substituted analog is scientifically unsound due to the profound influence of its unique 1,3,5-trimethoxy substitution pattern on both its physicochemical properties and its reactivity in cross-coupling reactions [1]. The presence of three strong electron-donating methoxy groups significantly activates the aromatic ring, leading to distinct reaction rates and selectivity profiles in palladium-catalyzed couplings compared to mono- or di-methoxy substituted aryl bromides [2]. Procurement decisions based solely on cost or availability, without accounting for these specific electronic and steric effects, risk suboptimal yields, unwanted side reactions, and failure to achieve the desired molecular architecture in target syntheses.

Quantitative Differentiation of 2-Bromo-1,3,5-trimethoxybenzene (CAS 1131-40-4): A Procurement Evidence Guide


Physicochemical Property Comparison: 2-Bromo-1,3,5-trimethoxybenzene vs. 2-Bromo-1,3-dimethoxybenzene

2-Bromo-1,3,5-trimethoxybenzene exhibits distinct physicochemical properties compared to the less substituted analog, 2-bromo-1,3-dimethoxybenzene. This differentiation is critical for applications requiring specific solubility, melting point, or lipophilicity profiles. The target compound has a higher melting point (97-99°C ) and higher XLogP3 (2.5 [1]) than 2-bromo-1,3-dimethoxybenzene, which has a reported melting point of 36-38°C and a lower XLogP3 of 1.9 [2].

Physicochemical Properties Solubility Lipophilicity

Synthetic Utility in Pd-Catalyzed C-O Cross-Coupling: Performance as an 'Activated Aryl Bromide'

2-Bromo-1,3,5-trimethoxybenzene is explicitly categorized as an 'activated aryl bromide' and has been demonstrated to participate efficiently in a mild and efficient Pd/BrettPhos-catalyzed C-O cross-coupling reaction with methanol to yield the corresponding ether [1]. This reaction class is challenging for unactivated or deactivated aryl bromides, and the compound's electron-rich nature, conferred by its three methoxy groups, is a key enabling factor. The study reports that a range of activated aryl bromides, including this compound, undergo coupling under mild conditions, whereas the catalyst system becomes inactive with longer-chain primary alcohols, highlighting the specificity of the substrate activation [1].

Cross-Coupling C-O Bond Formation Methoxylation

Structural Symmetry for Synthetic Utility: A Unique 1,3,5-Trisubstitution Pattern

The 1,3,5-trisubstitution pattern of 2-bromo-1,3,5-trimethoxybenzene confers a high degree of molecular symmetry (C2v point group). This symmetry is a critical differentiator from other bromo-methoxybenzenes, such as 2-bromo-1,3-dimethoxybenzene or 2-bromo-1,4-dimethoxybenzene, which lack this threefold symmetry [1]. In synthetic applications, this symmetry allows for the construction of symmetrical, highly substituted triaryl or triether architectures that are not accessible using less symmetric building blocks without complex protection/deprotection strategies.

Molecular Symmetry Synthetic Design Triaryl Synthesis

Vendor-Specified Analytical Purity: Ensuring Reproducibility in Research and Development

Reputable chemical vendors, such as TCI, specify a minimum purity of 98.0% (by GC) for 2-bromo-1,3,5-trimethoxybenzene, with a melting point range of 95.0 to 99.0 °C and confirmed structure by NMR . This level of analytical specification is crucial for ensuring reproducible results in sensitive synthetic procedures. In contrast, some alternative or generic aryl bromides may be offered at lower purity grades or with less rigorous analytical documentation, introducing variability into research outcomes.

Analytical Chemistry Quality Control Procurement Specification

Optimal Application Scenarios for 2-Bromo-1,3,5-trimethoxybenzene (CAS 1131-40-4) Based on Quantitative Evidence


Synthesis of Symmetrical Triaryl or Triether Architectures

The compound's 1,3,5-trisubstitution pattern provides a unique, symmetrical scaffold for constructing molecules with threefold symmetry. This is particularly valuable in the synthesis of advanced materials, ligands for catalysis, or complex natural product analogs where the precise spatial arrangement of substituents is critical. Using this building block can simplify synthetic routes, reduce step count, and improve overall yield compared to assembling the same target from less symmetrical precursors [1].

Palladium-Catalyzed C-O Bond Formation under Mild Conditions

2-Bromo-1,3,5-trimethoxybenzene is a proven 'activated aryl bromide' in Pd/BrettPhos-catalyzed methoxylation and deuteriomethoxylation reactions. This application scenario is ideal for researchers seeking a mild, efficient method for introducing methoxy groups into complex molecules. The compound's electron-rich nature enables coupling under conditions where other aryl bromides are unreactive, making it a strategic choice for late-stage functionalization of sensitive intermediates [2].

Preparation of High-Purity Intermediates for Pharmaceutical and Agrochemical R&D

The availability of 2-bromo-1,3,5-trimethoxybenzene with high analytical purity (≥98% GC) and well-defined physicochemical properties (melting point 97-99°C) makes it a reliable starting material for the synthesis of drug candidates and agrochemicals. Its solid, crystalline nature facilitates easy handling and purification, reducing the risk of introducing impurities that could complicate biological assays or scale-up processes. This is particularly important in early-stage drug discovery where compound purity directly impacts the validity of structure-activity relationship (SAR) studies .

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